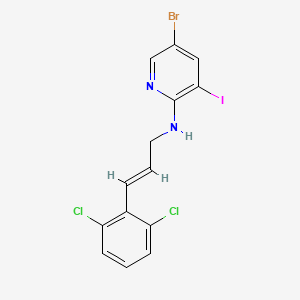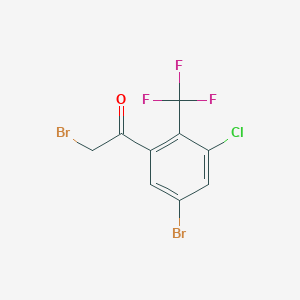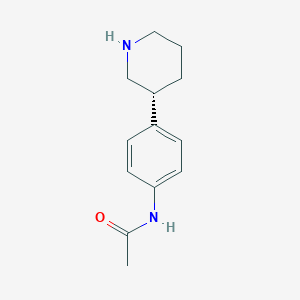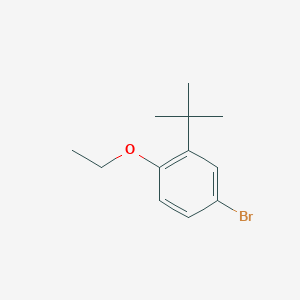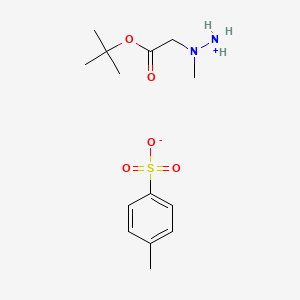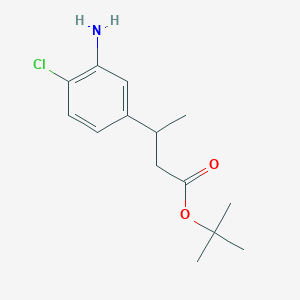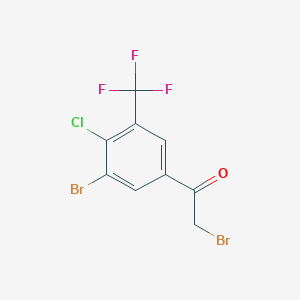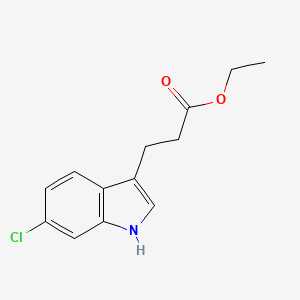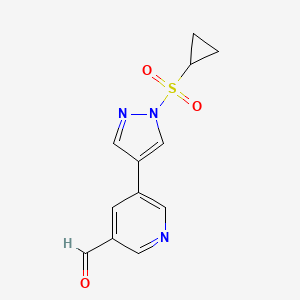
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a cyclopropanesulfonyl group, a pyrazolyl group, and a pyridine carbaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropanesulfonyl group. The final step involves the formylation of the pyridine ring to introduce the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound’s quality.
化学反応の分析
Types of Reactions
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carboxylic acid
Reduction: 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropanesulfonyl group and pyrazolyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine
Uniqueness
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for various research applications.
特性
分子式 |
C12H11N3O3S |
|---|---|
分子量 |
277.30 g/mol |
IUPAC名 |
5-(1-cyclopropylsulfonylpyrazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H11N3O3S/c16-8-9-3-10(5-13-4-9)11-6-14-15(7-11)19(17,18)12-1-2-12/h3-8,12H,1-2H2 |
InChIキー |
FLKACSAXEUHCDQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1S(=O)(=O)N2C=C(C=N2)C3=CN=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


